tert-butyl 4-[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate is a complex organic compound that features a combination of pyrimidine, pyrazolo, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrimidine and pyrazolo structures, followed by the introduction of the chlorophenyl and piperidine groups. Key steps include:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.
Synthesis of the pyrazolo ring: This involves cyclization reactions that form the pyrazolo structure.
Attachment of the chlorophenyl group: This step typically involves nucleophilic substitution reactions.
Introduction of the piperidine moiety: This is achieved through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Chemical Biology: It serves as a tool for understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
- Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- Tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
Tert-butyl 4-[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate is unique due to its combination of pyrimidine, pyrazolo, and piperidine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H30ClN9O2 |
---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
tert-butyl 4-[[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H30ClN9O2/c1-26(2,3)38-25(37)36-11-8-18(9-12-36)31-24-30-15-19-21(34-35-22(19)33-24)20-7-10-28-23(32-20)29-14-16-5-4-6-17(27)13-16/h4-7,10,13,15,18H,8-9,11-12,14H2,1-3H3,(H,28,29,32)(H2,30,31,33,34,35) |
InChI Key |
NNUZDGSZZJHTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC3=NNC(=C3C=N2)C4=NC(=NC=C4)NCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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